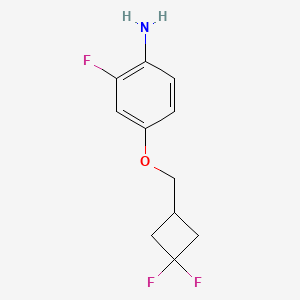

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline

CAS No.:

Cat. No.: VC16213013

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 4-[(3,3-difluorocyclobutyl)methoxy]-2-fluoroaniline |

| Standard InChI | InChI=1S/C11H12F3NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |

| Standard InChI Key | TVVYLHYSEVNUGF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1(F)F)COC2=CC(=C(C=C2)N)F |

Introduction

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is a complex organic compound belonging to the class of aniline derivatives. It features a unique combination of functional groups, including a difluorocyclobutyl moiety and a fluoroaniline group, which enhance its biological activity and stability. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and other chemical processes.

Synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline

The synthesis of this compound typically involves several key steps, utilizing reagents such as trifluoroacetic acid, coupling agents (e.g., DCC or HATU), and bases like triethylamine. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Synthesis Steps

-

Starting Materials: Difluorocyclobutyl derivatives and fluoroaniline precursors.

-

Coupling Reactions: Utilize coupling agents to form the desired bonds.

-

Purification: Techniques such as chromatography or crystallization are employed to purify the product.

Chemical Reactions and Applications

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline can participate in various chemical reactions due to its functional groups. For example, it can undergo coupling with aryl halides to yield biaryl compounds, which are useful in pharmaceuticals.

Reaction Types

-

Coupling Reactions: Form biaryl compounds.

-

Substitution Reactions: Modify the compound's structure for specific applications.

Biological Activity and Potential Applications

The compound's mechanism of action typically involves interaction with biological targets such as enzymes or receptors. It represents a versatile scaffold for further chemical modifications leading to novel therapeutic agents or materials.

Potential Applications

-

Medicinal Chemistry: Drug development.

-

Materials Science: Novel materials synthesis.

Future Research Directions

Future studies should focus on exploring the compound's biological activity through in vitro and in vivo assays, as well as optimizing its synthesis for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume